molecular formula C12H25N5O3 B1674816 Leucylarginine CAS No. 26607-15-8

Leucylarginine

Cat. No.: B1674816
CAS No.: 26607-15-8
M. Wt: 287.36 g/mol
InChI Key: SENJXOPIZNYLHU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucylarginine is a dipeptide composed of the amino acids leucine and arginine. It is formed by the peptide linkage between the carboxyl group of leucine and the amino group of arginine. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucylarginine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated leucine is then coupled with the amino group of arginine in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Leucylarginine can undergo various chemical reactions, including:

    Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

    Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group can yield nitric oxide, while reduction of the peptide bond can lead to the formation of individual amino acids.

Scientific Research Applications

Leucylarginine has several applications in scientific research:

    Chemistry: It is used as a model compound in peptide chemistry to study peptide bond formation and cleavage.

    Biology: this compound is studied for its role in protein synthesis and metabolism. It is also used in studies of enzyme-substrate interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its potential use in treating cardiovascular diseases.

    Industry: this compound is used in the development of peptide-based drugs and as a building block in the synthesis of more complex peptides.

Mechanism of Action

Leucylarginine exerts its effects primarily through interactions with enzymes and receptors in the body. The arginine residue can be metabolized to produce nitric oxide, a key signaling molecule involved in various physiological processes. The leucine residue can activate the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.

Comparison with Similar Compounds

Leucylarginine can be compared to other dipeptides such as:

    Leucylglycine: Similar in structure but lacks the guanidino group of arginine, resulting in different biological activities.

    Arginylglycine: Contains arginine but lacks the branched-chain structure of leucine, affecting its interaction with enzymes and receptors.

Uniqueness: this compound’s combination of leucine and arginine provides unique properties, such as the ability to modulate both nitric oxide production and mTOR signaling, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENJXOPIZNYLHU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949447
Record name N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26607-15-8
Record name L-Leucyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26607-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026607158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucylarginine
Reactant of Route 2
Reactant of Route 2
Leucylarginine
Reactant of Route 3
Reactant of Route 3
Leucylarginine
Reactant of Route 4
Reactant of Route 4
Leucylarginine
Reactant of Route 5
Leucylarginine
Reactant of Route 6
Leucylarginine
Customer
Q & A

Q1: What is the biological significance of L-leucyl-L-arginine?

A1: L-leucyl-L-arginine is a dipeptide that acts as a precursor to kyotorphin, an endogenous analgesic neuropeptide. [] Kyotorphin is known to exert its analgesic effects by interacting with opioid receptors, particularly the δ-opioid receptor subtype. []

Q2: How does L-arginine, a related compound, contribute to nociceptive processing?

A2: L-arginine exhibits a dual role in pain perception. It can act as an antinociceptive agent by contributing to the production of kyotorphin, which subsequently activates the opioid system, particularly the Met-enkephalin pathway. [, ] Conversely, L-arginine also serves as a precursor for nitric oxide (NO), a signaling molecule that can contribute to pain signaling through the NO-cyclic GMP pathway. []

Q3: Are there any known antagonists of the effects of L-leucyl-L-arginine?

A3: Yes, L-leucyl-L-arginine's antinociceptive effects can be blocked by co-administration of naltrindole, a selective δ-opioid receptor antagonist, and D-arginine. [] Additionally, its effects can be inhibited by L-leucyl-L-arginine itself, suggesting the involvement of specific "kyotorphinergic" receptors. []

Q4: What enzymes are involved in the metabolism of L-arginine?

A4: L-arginine can be metabolized by nitric oxide synthase (NOS) to produce NO. [] Inhibition of NOS by compounds like L-NG-nitroarginine methyl ester (L-NAME) can lead to antinociception, suggesting NO's role in pain signaling. []

Q5: What is the role of human tissue kallikrein, and what substrates are commonly used to study it?

A5: Human tissue kallikrein (hK1) is a serine protease with various physiological roles. It's involved in blood pressure regulation, electrolyte balance, and inflammation. [, ] Several synthetic substrates are used to study its activity, including D-valyl-L-leucyl-L-arginine-p-nitroanilide (Val-Leu-Arg-pNA) and Nα-benzoyl-L-arginine methyl ester (Bz-Arg-Me). [, , , , , ]

Q6: What factors can influence the activity of human tissue kallikrein?

A6: Several factors can influence hK1 activity. Substrate activation and inhibition have been observed with different substrates. [] Certain cations, like sodium, potassium, calcium, and magnesium, exhibit linear competitive inhibition, while aluminium displays linear mixed inhibition. []

Q7: What are leupeptins, and how are they structurally related to L-leucyl-L-arginine?

A7: Leupeptins are protease inhibitors produced by various Streptomyces species. [, ] They share structural similarities with L-leucyl-L-arginine, containing an N-terminal acyl-L-leucyl-L-leucyl moiety linked to an aldehyde or an argininal residue. [, ] Leupeptin Ac-LL, for example, possesses an acetyl-L-leucyl-L-leucyl-DL-argininal structure. []

Q8: What are the applications of synthetic arginine and lysine derivatives?

A8: Synthetic arginine and lysine derivatives are valuable tools in studying the activity and specificity of enzymes like kallikreins, trypsin, plasmin, and acrosin. [] They serve as substrates and inhibitors, providing insights into enzymatic mechanisms and potential therapeutic targets.

Q9: Is there any evidence of arginine esterase activity in human follicular fluid?

A9: Yes, research indicates the presence of at least one major arginine esterase fraction in human follicular fluid. [] This fraction exhibits activity towards substrates like acetyl-glycyl-lysine methyl ester (Ac-Gly-Lys-Me) and D-valyl-L-leucyl-L-arginine-p-nitroanilide (Val-Leu-Arg-pNA). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.